molecular formula C11H17NO B12761218 4-Methoxymethamphetamine, (R)- CAS No. 251321-76-3

4-Methoxymethamphetamine, (R)-

Cat. No.: B12761218
CAS No.: 251321-76-3
M. Wt: 179.26 g/mol
InChI Key: UGFMBZYKVQSQFX-SECBINFHSA-N
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Description

4-Methoxymethamphetamine, ®-, also known as para-methoxymethamphetamine (PMMA), is a synthetic compound belonging to the amphetamine class. It is a structural analog of methamphetamine and is known for its stimulant and psychedelic properties. PMMA is often found in tablets sold as MDMA (ecstasy), although its effects are markedly different and can be more dangerous .

Preparation Methods

The synthesis of 4-Methoxymethamphetamine, ®-, typically involves the use of anethole, a flavor compound found in anise and fennel. The synthetic route includes the following steps:

Chemical Reactions Analysis

4-Methoxymethamphetamine, ®-, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include HMMA and methamphetamine .

Scientific Research Applications

4-Methoxymethamphetamine, ®-, has several scientific research applications:

Mechanism of Action

4-Methoxymethamphetamine, ®-, exerts its effects primarily by acting as a potent and selective serotonin releasing agent. It binds to serotonin transporters, causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and subsequent stimulation of serotonin receptors. The compound also has affinity for alpha-adrenergic receptors, contributing to its stimulant effects .

Comparison with Similar Compounds

4-Methoxymethamphetamine, ®-, is similar to other compounds in the amphetamine class, such as:

Properties

CAS No.

251321-76-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-(4-methoxyphenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m1/s1

InChI Key

UGFMBZYKVQSQFX-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC

Origin of Product

United States

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